4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE
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Overview
Description
4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE typically involves multi-component reactions. One common method is the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another approach involves the reaction of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . These reactions often proceed through a heterocyclocondensation process, resulting in the formation of the desired chromeno-pyrimidine derivative.
Chemical Reactions Analysis
4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, where nucleophiles such as amines or thiols can replace the ethylthio group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
4-(ETHYLSULFANYL)-2-PHENYL-5H-12-OXA-1,3-DIAZATETRAPHENE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Chromeno[2,3-b]pyridine: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the presence of the ethylthio group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
16-ethylsulfanyl-14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-2-27-23-19-14-18-17-11-7-6-8-15(17)12-13-20(18)26-22(19)24-21(25-23)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNKHDTXXZJVMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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